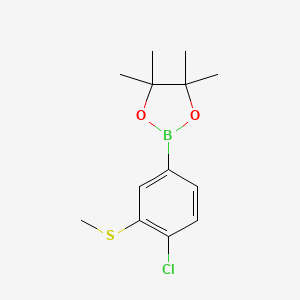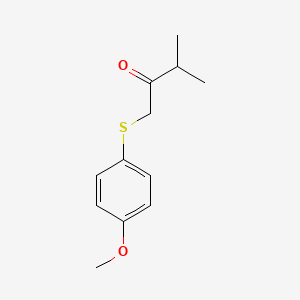
1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one is an organic compound that features a methoxyphenyl group attached to a thioether linkage, which is further connected to a methylbutanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 4-methoxythiophenol with 3-methyl-2-butanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((4-Methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole: Known for its antidepressant-like action and inhibition of monoamine oxidase A.
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Exhibits various biological activities, including antimicrobial and antifungal properties.
Uniqueness
1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a methoxyphenyl group with a thioether linkage and a methylbutanone moiety makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-9(2)12(13)8-15-11-6-4-10(14-3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
FGOJMRPRWHMTKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CSC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B13568311.png)
![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)
![Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13568329.png)
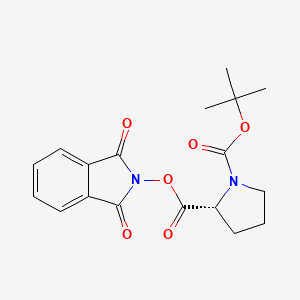
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
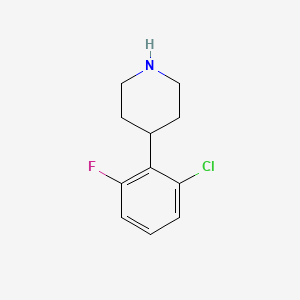
![3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-aminehydrochloride](/img/structure/B13568344.png)
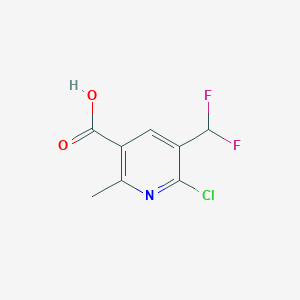
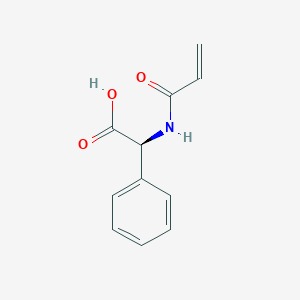
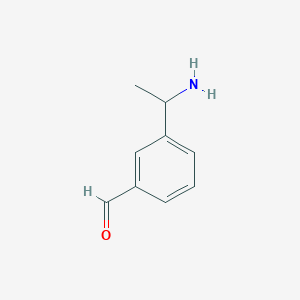
![1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13568371.png)


